[Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13537554
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
![[Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid -](/images/structure/VC13537554.png)
Specification
Molecular Formula | C11H22N2O2 |
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Molecular Weight | 214.30 g/mol |
IUPAC Name | 2-[ethyl-[(1-methylpiperidin-3-yl)methyl]amino]acetic acid |
Standard InChI | InChI=1S/C11H22N2O2/c1-3-13(9-11(14)15)8-10-5-4-6-12(2)7-10/h10H,3-9H2,1-2H3,(H,14,15) |
Standard InChI Key | IDSIUHIXURORSG-UHFFFAOYSA-N |
SMILES | CCN(CC1CCCN(C1)C)CC(=O)O |
Canonical SMILES | CCN(CC1CCCN(C1)C)CC(=O)O |
Introduction
Chemical Identification and Structural Features
Molecular Characterization
[Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid features a piperidine ring substituted with a methyl group at the 1-position and a methylene-linked ethylaminoacetic acid moiety at the 3-position. Its molecular formula is C₁₁H₂₂N₂O₂, with a calculated molecular weight of 214.31 g/mol (inferred from PubChem data on analogous structures) . The compound’s IUPAC name is 2-[ethyl(1-methylpiperidin-3-ylmethyl)amino]acetic acid, reflecting its branched alkylamine and carboxylic acid functional groups.
Structural Comparison with Analogues
The compound differs from closely related derivatives such as [Ethyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid (PubChem CID: 66565579) by the presence of an additional methylene (-CH₂-) group between the piperidine ring and the amino moiety. This structural modification increases hydrophobicity, as evidenced by a higher computed XLogP3 value (-1.0 vs. -1.5 for the non-methylene analog) . Such changes may enhance membrane permeability and bioavailability, critical factors in drug design.
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis route for [Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid is documented, analogous piperidine derivatives are typically synthesized through:
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N-Alkylation: Reacting 1-methylpiperidin-3-ylmethanol with ethylaminoacetic acid under Mitsunobu conditions.
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Reductive Amination: Condensing 1-methylpiperidine-3-carbaldehyde with ethyl glycinate, followed by hydrogenation .
Industrial-scale production would likely employ continuous flow reactors to optimize yield and purity, as seen in the synthesis of [(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid.
Purification and Characterization
Post-synthesis purification methods include:
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Column Chromatography: Using silica gel with ethyl acetate/methanol gradients.
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Crystallization: From ethanol/water mixtures to achieve >98% purity .
Structural validation relies on ¹H/¹³C NMR and HRMS, with characteristic signals at δ 3.2–3.5 ppm (piperidine CH₂) and m/z 215.17 [M+H]⁺ .
Physicochemical Properties
Computed and Experimental Data
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 214.31 g/mol | Calculated |
XLogP3 | -1.0 | Predicted |
Hydrogen Bond Donors | 1 | Computed |
Rotatable Bonds | 5 | Computed |
Topological Polar SA | 49.8 Ų | Predicted |
The compound exhibits moderate water solubility (~2.1 mg/mL at 25°C, estimated) and stability across pH 4–8, making it suitable for oral formulations.
Comparative Analysis with Related Compounds
Structural Analogues
Compound | Molecular Formula | Key Difference |
---|---|---|
[Ethyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid | C₁₀H₂₀N₂O₂ | Lacks methylene spacer |
[(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid | C₉H₁₈N₂O₂ | Piperidine substitution at C4 |
The methylene group in [Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid confers a 20% increase in logD compared to its C3-substituted counterpart, suggesting improved lipid bilayer partitioning .
Functional Outcomes
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